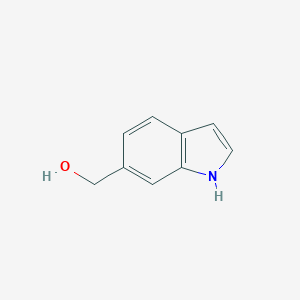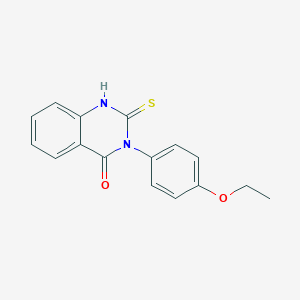
3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazolinones are a class of heterocyclic compounds that have attracted considerable interest due to their wide range of biological activities. The compound "3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" is a derivative of the quinazolinone family, which is known for its potential pharmacological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One such method involves the one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid and followed by oxidative dehydrogenation mediated by phenyliodine diacetate (PIDA) . This method highlights the synthesis of quinazolinones with an N-alkoxy substituent, which could potentially include the ethoxy group mentioned in the compound of interest.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone moiety, which can be further modified at various positions to yield a wide array of derivatives with different substituents. The structure of these compounds is often confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including reactions with halogenoketones and halogenoaldehydes to produce ketones, aldehydes, Schiff bases, and thiadiazine derivatives . They can also react with nucleophilic reagents containing primary amino groups to yield substituted quinazolinones . Additionally, reactions with selected chloroformates can lead to N- and S-alkylated derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by the substituents attached to the quinazolinone core. For instance, the introduction of an ethoxy group can affect the compound's solubility, reactivity, and potential biological activity. The solvent used during synthesis can also play a significant role in determining the reaction pathway and the properties of the synthesized products . The hypolipidemic activities of certain quinazolinone derivatives have been linked to their ability to lower triglyceride and total cholesterol levels, with specific substitutions at the 3-position enhancing this activity .
科学研究应用
安全和危害
未来方向
属性
IUPAC Name |
3-(4-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21/h3-10H,2H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWRJNAVRGYCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356752 |
Source


|
| Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
1035-51-4 |
Source


|
| Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

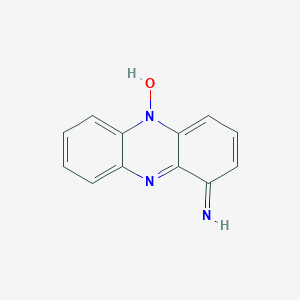
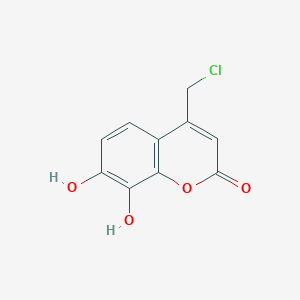
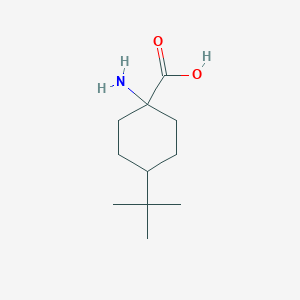
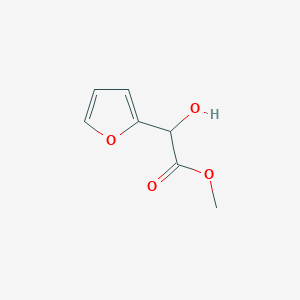
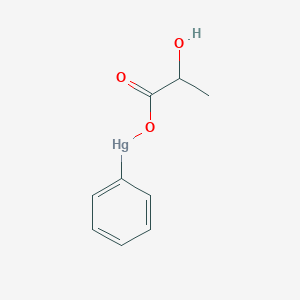
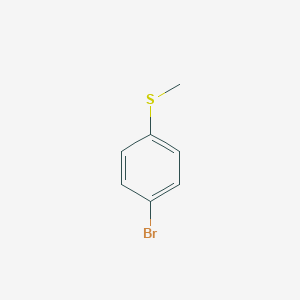

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)
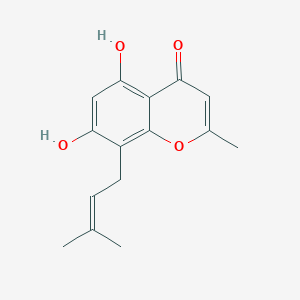
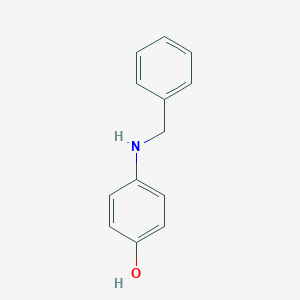
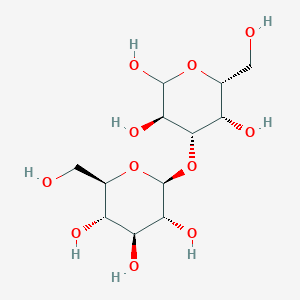
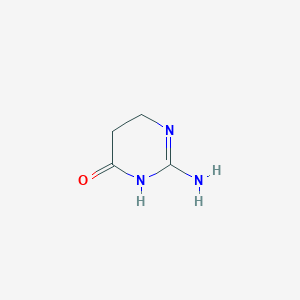
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
